molecular formula C9H10O2 B038669 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone CAS No. 120085-88-3

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone

Cat. No.: B038669
CAS No.: 120085-88-3
M. Wt: 150.17 g/mol
InChI Key: QJYVFERIOAJANM-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone is a chemical compound belonging to the class of cyclopentafurans It is characterized by a fused ring structure that includes a furan ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVFERIOAJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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